molecular formula C10H16O B14128662 (2,2,4-Trimethylcyclopent-3-en-1-yl)acetaldehyde CAS No. 3899-09-0

(2,2,4-Trimethylcyclopent-3-en-1-yl)acetaldehyde

Cat. No.: B14128662
CAS No.: 3899-09-0
M. Wt: 152.23 g/mol
InChI Key: DHLICSPYERWBQX-UHFFFAOYSA-N
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Description

(2,2,4-Trimethylcyclopent-3-en-1-yl)acetaldehyde, also known as α-Campholenal, is an organic compound with the molecular formula C10H16O. It is a colorless liquid with a refreshing sweet-woody odor. This compound is used in various applications, including as a fragrance in perfumes and as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,2,4-Trimethylcyclopent-3-en-1-yl)acetaldehyde can be synthesized through several methods. One common method involves the reaction of campholenic aldehyde with butanal, followed by partial hydrogenation to yield the desired product . Another method includes the use of α-campholenaldehyde as a starting material, which undergoes various chemical transformations to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2,2,4-Trimethylcyclopent-3-en-1-yl)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(2,2,4-Trimethylcyclopent-3-en-1-yl)acetaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the fragrance industry due to its pleasant odor

Mechanism of Action

The mechanism of action of (2,2,4-Trimethylcyclopent-3-en-1-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, leading to various biological effects. For example, it has been shown to stimulate olfactory receptors, resulting in sensory perception of its fragrance .

Properties

CAS No.

3899-09-0

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2-(2,2,4-trimethylcyclopent-3-en-1-yl)acetaldehyde

InChI

InChI=1S/C10H16O/c1-8-6-9(4-5-11)10(2,3)7-8/h5,7,9H,4,6H2,1-3H3

InChI Key

DHLICSPYERWBQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C(C1)CC=O)(C)C

Origin of Product

United States

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